molecular formula C12H22N2O3 B1477691 3-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one CAS No. 2097944-92-6

3-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one

Cat. No. B1477691
CAS RN: 2097944-92-6
M. Wt: 242.31 g/mol
InChI Key: YHASFXBLVPNTCE-UHFFFAOYSA-N
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Description

3-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one, otherwise known as 3-Amino-9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-one, is a heterocyclic compound that has been studied extensively in the field of organic chemistry due to its unique structure and potential applications. It is an important building block for many organic compounds, and its ability to form strong hydrogen bonds makes it an attractive target for a variety of scientific research applications. 5]decan-2-yl)propan-1-one, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Conformational Studies and Structural Insights

The conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione stereoisomers has been conducted. This research sheds light on the structural aspects of unnatural cyclic α-amino acids, which play a significant role in the discovery of biologically active compounds and macromolecules. Through X-ray diffraction analysis, the crystal structures of two enantiomers were determined, providing valuable insights into their molecular conformation and stability mechanisms through C-H...O hydrogen bonds (Żesławska et al., 2017).

Novel Oxazoline Alkaloids

Research on Gymnotheca chinensis has led to the discovery of three novel oxazoline alkaloids, including structures closely related to the 3-amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one. These alkaloids were identified through spectroscopic analysis, expanding the chemical diversity of naturally occurring compounds with potential biological activities (Xiao et al., 2016).

Synthesis and Biological Activity

The synthesis and evaluation of antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been reported. This study highlights the chemical versatility and potential therapeutic applications of compounds structurally related to 3-amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one. These compounds were tested as antihypertensive agents, demonstrating the importance of structural modifications for biological activity (Caroon et al., 1981).

Antimicrobial and Antiviral Potential

The development of novel oxazin analogs of Thio-4-azaspiro[4.5]decan-3-one for their antimicrobial activity further exemplifies the scientific interest in derivatives of 3-amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one. These compounds have been synthesized and evaluated against various microbial strains, revealing moderate to good antimicrobial activity and showcasing the potential of these compounds in medicinal chemistry (Singh et al., 2021).

properties

IUPAC Name

3-amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-16-10-3-7-17-12(8-10)4-6-14(9-12)11(15)2-5-13/h10H,2-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHASFXBLVPNTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCOC2(C1)CCN(C2)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
Reactant of Route 2
3-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
Reactant of Route 3
3-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
Reactant of Route 4
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3-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
3-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
Reactant of Route 6
3-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one

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